molecular formula C11H12O3 B1645281 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 53567-96-7

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B1645281
CAS RN: 53567-96-7
M. Wt: 192.21 g/mol
InChI Key: RRYULKFLVMRGPW-UHFFFAOYSA-N
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Patent
US05725798

Procedure details

16.6 g (50 mmol) of the 6-decyloxynaphthalene-2-carboxylic acid obtained in the first stage was heated under reflux at 130° C. for 7 hours in the presence of 250 cc of acetic acid and 86.5 g (0.5 mol) of 47% hydrobromic acid. To the reaction mixture was added distilled water, and then the resulting mixture was concentrated under reduced pressure to obtain 10.60 g (50 mmol) of 1,2,3,4-tetrahydro-6-hydroxynaphthalene-2-carboxylic acid.
Name
6-decyloxynaphthalene-2-carboxylic acid
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
86.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:11][C:12]1[CH:13]=[C:14]2[C:19](=[CH:20][CH:21]=1)[CH:18]=[C:17]([C:22]([OH:24])=[O:23])[CH:16]=[CH:15]2)CCCCCCCCC.Br>C(O)(=O)C>[OH:11][C:12]1[CH:13]=[C:14]2[C:19](=[CH:20][CH:21]=1)[CH2:18][CH:17]([C:22]([OH:24])=[O:23])[CH2:16][CH2:15]2

Inputs

Step One
Name
6-decyloxynaphthalene-2-carboxylic acid
Quantity
16.6 g
Type
reactant
Smiles
C(CCCCCCCCC)OC=1C=C2C=CC(=CC2=CC1)C(=O)O
Step Two
Name
Quantity
86.5 g
Type
reactant
Smiles
Br
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
ADDITION
Type
ADDITION
Details
To the reaction mixture was added
DISTILLATION
Type
DISTILLATION
Details
distilled water
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2CCC(CC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 50 mmol
AMOUNT: MASS 10.6 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.